REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[C:7]([O-:10])([O-])=[O:8].[K+].[K+].[Cl:13][C:14]1[N:19]=[C:18]([Cl:20])[CH:17]=[C:16]([CH2:21][CH2:22]C=C(C)C)[N:15]=1>O.C(O)(C)(C)C>[Cl:13][C:14]1[N:19]=[C:18]([Cl:20])[CH:17]=[C:16]([CH2:21][CH2:22][C:7]([OH:10])=[O:8])[N:15]=1 |f:0.1,2.3.4|
|
Name
|
NaIO4
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |